Nonacosan-10-one
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Description
Nonacosan-10-one, also known as ginnone or celidonione, belongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol. Thus, this compound is considered to be an oxygenated hydrocarbon lipid molecule. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound can be biosynthesized from nonacosane. Outside of the human body, this compound can be found in brussel sprouts, fats and oils, and potato. This makes this compound a potential biomarker for the consumption of these food products.
This compound is a dialkyl ketone that is nonacosane substituted by an oxo group at position 10. It has a role as a plant metabolite. It derives from a hydride of a nonacosane.
Properties
CAS No. |
504-56-3 |
---|---|
Molecular Formula |
C29H58O |
Molecular Weight |
422.8 g/mol |
IUPAC Name |
nonacosan-10-one |
InChI |
InChI=1S/C29H58O/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-22-24-26-28-29(30)27-25-23-21-10-8-6-4-2/h3-28H2,1-2H3 |
InChI Key |
ZPVRGRJHOPAZOE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)CCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)CCCCCCCCC |
melting_point |
74-75°C |
Key on ui other cas no. |
504-56-3 |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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